Chemical structure and molecular weight of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine
Chemical structure and molecular weight of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine
An In-depth Technical Guide to {1-[(Dimethylamino)methyl]cyclopentyl}methanamine: Structure, Synthesis, and Potential in Drug Discovery
Executive Summary
{1-[(Dimethylamino)methyl]cyclopentyl}methanamine is a unique diamine built upon a cyclopentane scaffold, featuring both a primary and a tertiary amine attached to a single quaternary carbon. This structure presents it as a compelling, yet underexplored, building block for medicinal chemistry and drug development. The cyclopentane core offers a degree of conformational rigidity and favorable lipophilic character, while the dual amine functionalities provide versatile handles for synthetic elaboration and potential interactions with biological targets. This guide offers a comprehensive analysis of its chemical structure, proposes a logical synthetic pathway with detailed protocols, and explores its potential applications as a scaffold in the design of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel chemical matter in their discovery programs.
Physicochemical Properties and Structural Analysis
The foundational step in evaluating any new chemical entity is a thorough characterization of its physical and chemical properties. While extensive experimental data for {1-[(Dimethylamino)methyl]cyclopentyl}methanamine is not widely published, its key identifiers and predicted properties can be summarized.
Key Identifiers and Properties
The following table summarizes the core data for this compound, consolidating information from chemical databases.
| Property | Value | Source(s) |
| IUPAC Name | [1-[(dimethylamino)methyl]cyclopentyl]methanamine | N/A |
| CAS Number | 1247566-89-7 | [1] |
| Molecular Formula | C₉H₂₀N₂ | [1][2] |
| Molecular Weight | 156.3 g/mol | [1] |
| Monoisotopic Mass | 156.16264 Da | [2] |
| SMILES | CN(C)CC1(CCCC1)CN | [2] |
| InChIKey | KNWUQYQKSMAIAQ-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 1.0 | [2] |
| Appearance | Research grade material, typically for laboratory use only. | [1] |
Structural Elucidation
The molecule's structure is defined by a central cyclopentane ring geminally substituted at the C1 position with an aminomethyl group (-CH₂NH₂) and a dimethylaminomethyl group (-CH₂N(CH₃)₂).
Caption: 2D Chemical Structure of the title compound.
Key Structural Insights:
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Quaternary Center: The C1 carbon is a quaternary, non-chiral center, which provides a stable anchor for the two functional side chains. This fixed orientation can be advantageous in drug design for positioning pharmacophores precisely.
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Dual Amine Functionality: The presence of both a primary amine (pKa ~9-10) and a tertiary amine (pKa ~10-11) provides two points for hydrogen bonding and salt formation. The differing basicity and nucleophilicity of these groups allow for selective chemical modification, making this molecule a versatile synthetic intermediate.
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Cyclopentane Scaffold: The cyclopentane ring imparts a degree of conformational constraint compared to a linear alkyl chain. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially increasing binding affinity. Its hydrocarbon nature also contributes to the molecule's overall lipophilicity, a key factor in determining pharmacokinetic properties.
Synthesis and Characterization
Proposed Synthetic Pathway
A logical retrosynthetic approach begins by disconnecting the C-C bonds attached to the quaternary center. A practical forward synthesis can be envisioned starting from cyclopentanone, proceeding through a double functionalization sequence.
Caption: Proposed multi-step synthesis workflow.
Hypothetical Experimental Protocol
This protocol outlines the final step of the proposed synthesis: the methylation of the diamine precursor.
Objective: To synthesize {1-[(Dimethylamino)methyl]cyclopentyl}methanamine via Eschweiler-Clarke methylation of 1,1-Bis(aminomethyl)cyclopentane.
Materials:
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1,1-Bis(aminomethyl)cyclopentane (1.0 eq)
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Formaldehyde (37% in H₂O, 5.0 eq)
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Formic Acid (98-100%, 5.0 eq)
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Sodium Hydroxide (10 M solution)
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Diethyl Ether or Dichloromethane
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Anhydrous Magnesium Sulfate
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Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel.
Procedure:
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Reaction Setup: To a 250 mL round-bottom flask, add 1,1-Bis(aminomethyl)cyclopentane (1.0 eq). Place the flask in an ice bath to cool.
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Reagent Addition: Slowly add formic acid (5.0 eq) to the flask with stirring. Following this, add formaldehyde solution (5.0 eq) dropwise, ensuring the temperature remains below 20°C.
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Causality: The Eschweiler-Clarke reaction is exothermic. Slow, cooled addition of reagents prevents runaway reactions and side-product formation. Formic acid acts as both the catalyst and the reducing agent, while formaldehyde is the source of the methyl groups.
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Reflux: Once the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to 100°C (gentle reflux) and maintain for 4-6 hours. Monitor the reaction for the cessation of CO₂ evolution.
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Causality: Heating drives the reaction to completion. The mechanism involves the formation of an iminium ion from the primary amine and formaldehyde, which is then reduced by formate, releasing CO₂ gas. The reaction is run until gas evolution stops, indicating consumption of the starting material. The tertiary amine does not react under these conditions.
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Workup & Extraction: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully basify the solution by slowly adding 10 M NaOH until the pH is >12.
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Causality: Basification deprotonates the amine products, converting them from their ammonium salt form into the free base, which is soluble in organic solvents and can be extracted.
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Transfer the basic aqueous mixture to a separatory funnel. Extract the product with diethyl ether or dichloromethane (3 x 50 mL).
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Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final, pure compound.
Analytical Characterization Workflow
A self-validating system is crucial to confirm the identity and purity of the synthesized compound.
Caption: Analytical workflow for product validation.
Expected Analytical Signatures:
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Mass Spectrometry (ESI+): Expect a prominent molecular ion peak [M+H]⁺ at m/z 157.17.
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¹H NMR (in CDCl₃):
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A singlet integrating to 6H for the two equivalent methyl groups of the N(CH₃)₂ moiety.
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Singlets or multiplets for the two different -CH₂- groups.
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A broad singlet for the -NH₂ protons.
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Multiplets corresponding to the protons on the cyclopentane ring.
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¹³C NMR (in CDCl₃):
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A signal for the quaternary C1 carbon.
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Signals for the carbons of the cyclopentane ring.
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Signals for the two distinct -CH₂- carbons.
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A signal for the methyl carbons of the N(CH₃)₂ group.
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Applications in Drug Discovery and Development
While not a drug itself, {1-[(Dimethylamino)methyl]cyclopentyl}methanamine serves as a valuable scaffold. The dimethylamine (DMA) moiety is a well-established pharmacophore present in numerous FDA-approved drugs, contributing to a wide range of activities including antimicrobial, anticancer, and analgesic properties.[3][4] Derivatives of this class of compounds are often explored for their potential in treating neurological disorders.[5]
Role as a Versatile Synthetic Building Block
The key value of this compound lies in the differential reactivity of its two amine groups. The primary amine is an excellent nucleophile for forming amides, sulfonamides, or for undergoing reductive amination to introduce larger substituents. The tertiary amine, being non-nucleophilic under these conditions, remains as a stable, basic functional group that can participate in salt formation or hydrogen bonding. This allows for the selective elaboration of one part of the molecule while retaining the properties of the other, a crucial strategy in building libraries of related compounds for structure-activity relationship (SAR) studies.
Hypothetical Biological Targets and Signaling Pathways
Given its structure, derivatives of this compound could plausibly interact with biological targets that recognize amine functionalities, such as neurotransmitter receptors. Many centrally-acting drugs contain tertiary amine motifs that interact with G-protein coupled receptors (GPCRs) like dopamine or serotonin receptors.[6]
The diagram below illustrates a hypothetical mechanism where a drug candidate derived from this scaffold acts as an antagonist at a generic GPCR.
Caption: Hypothetical antagonistic action at a GPCR.
In this model, the drug candidate binds to the receptor, preventing the endogenous ligand from binding and blocking the downstream signaling cascade. The cyclopentyl group could provide the necessary lipophilicity to cross the blood-brain barrier and occupy a hydrophobic pocket in the receptor, while the amine groups could form critical ionic or hydrogen bonds.
Conclusion
{1-[(Dimethylamino)methyl]cyclopentyl}methanamine represents a chemical scaffold with significant untapped potential. Its unique 1,1-disubstituted diamine structure offers synthetic versatility and incorporates features common to many successful pharmaceutical agents. While further experimental work is required to fully characterize its properties and validate synthetic routes, the logical framework presented in this guide provides a strong foundation for its use. For drug development professionals, this molecule should be considered a valuable addition to the toolkit of synthetic building blocks, offering a novel entry point for generating chemical diversity and exploring new therapeutic hypotheses, particularly in neuroscience and oncology.
References
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{1-[(dimethylamino)methyl]cyclopentyl}methanamine - PubChemLite. PubChemLite. [Link]
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FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. Royal Society of Chemistry. [Link]
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FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. Royal Society of Chemistry. [Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. PubChemLite - {1-[(dimethylamino)methyl]cyclopentyl}methanamine (C9H20N2) [pubchemlite.lcsb.uni.lu]
- 3. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]
- 4. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. evitachem.com [evitachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
